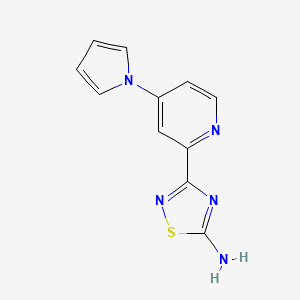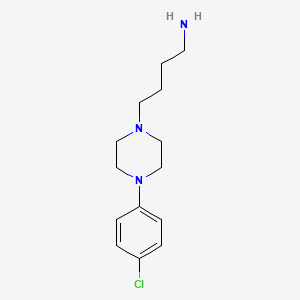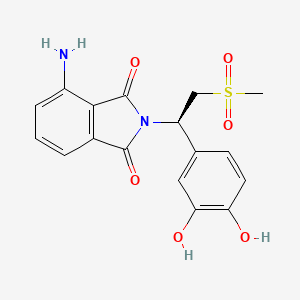
N-DesacetylO4-DesmethylO3-DesethylApremilast
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-DesacetylO4-DesmethylO3-DesethylApremilast is a derivative of Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor used primarily for treating psoriatic arthritis and other inflammatory conditions . This compound is structurally related to Apremilast and shares some of its pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-DesacetylO4-DesmethylO3-DesethylApremilast involves multiple steps, starting from the parent compound, Apremilast. The process typically includes selective deacetylation, demethylation, and deethylation reactions. Specific reagents and catalysts are used to achieve these transformations under controlled conditions. For instance, deacetylation might be carried out using a base such as sodium hydroxide, while demethylation and deethylation could involve the use of specific demethylating and deethylating agents .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and high-throughput screening to identify the most efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
N-DesacetylO4-DesmethylO3-DesethylApremilast undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce reduced forms of the compound .
Scientific Research Applications
N-DesacetylO4-DesmethylO3-DesethylApremilast has several scientific research applications:
Chemistry: Used as a reference compound in the study of PDE4 inhibitors and their derivatives.
Biology: Investigated for its potential effects on cellular signaling pathways and inflammatory responses.
Medicine: Explored for its therapeutic potential in treating inflammatory diseases and conditions related to PDE4 inhibition.
Industry: Utilized in the development of new pharmaceuticals and as a standard in quality control processes.
Mechanism of Action
The mechanism of action of N-DesacetylO4-DesmethylO3-DesethylApremilast involves the inhibition of PDE4, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This elevation in cAMP results in the suppression of pro-inflammatory cytokine production and modulation of immune responses. The compound targets specific molecular pathways involved in inflammation and immune regulation .
Comparison with Similar Compounds
Similar Compounds
Apremilast: The parent compound, known for its PDE4 inhibitory activity.
N-DesacetylApremilast: Another derivative with similar pharmacological properties.
O4-DesmethylApremilast: A related compound with modifications at the O4 position.
Uniqueness
N-DesacetylO4-DesmethylO3-DesethylApremilast is unique due to its specific structural modifications, which may result in distinct pharmacokinetic and pharmacodynamic profiles compared to its parent compound and other derivatives. These modifications can influence its potency, selectivity, and therapeutic applications .
Properties
Molecular Formula |
C17H16N2O6S |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-amino-2-[(1R)-1-(3,4-dihydroxyphenyl)-2-methylsulfonylethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H16N2O6S/c1-26(24,25)8-12(9-5-6-13(20)14(21)7-9)19-16(22)10-3-2-4-11(18)15(10)17(19)23/h2-7,12,20-21H,8,18H2,1H3/t12-/m0/s1 |
InChI Key |
VAAYDZXCBWCOCK-LBPRGKRZSA-N |
Isomeric SMILES |
CS(=O)(=O)C[C@@H](C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Canonical SMILES |
CS(=O)(=O)CC(C1=CC(=C(C=C1)O)O)N2C(=O)C3=C(C2=O)C(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


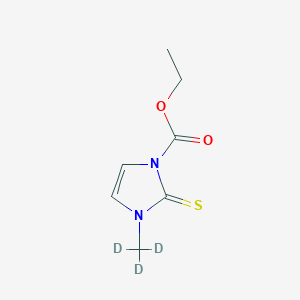

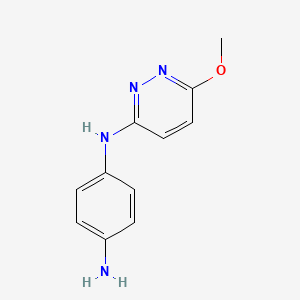
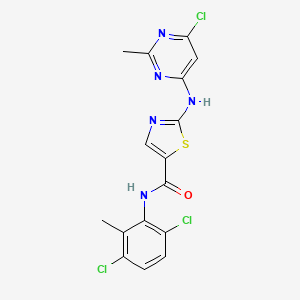
![N,N-Bis-[1-(hydroxyethyl)octyl]amine](/img/structure/B13864716.png)
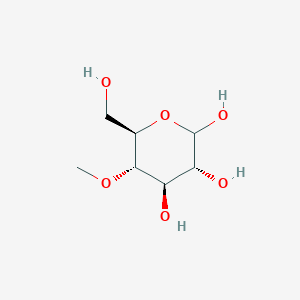


![(3S,6S)-6-[(2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13864736.png)
